molecular formula C32H44O5 B1241544 Paecilospirone

Paecilospirone

Cat. No. B1241544
M. Wt: 508.7 g/mol
InChI Key: CCRSXYWJZQINJL-GWTOPCPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paecilospirone is a natural product found in Paecilomyces with data available.

Scientific Research Applications

Isolation and Characterization

Paecilospirone, a unique spiroacetal compound, was isolated from the marine fungus Paecilomyces sp. It was identified during a screening assay for microtubule assembly inhibitors, marking the first report of a spiro[chroman-2,1′(3′H)-isobenzofuran] derivative as a natural product (Namikoshi et al., 2000).

Synthetic Studies

The first total synthesis of this compound was achieved, showcasing the potential of this compound as an antimitotic agent, inhibiting microtubule assembly (Yuen et al., 2011). Additionally, a biomimetic synthesis of des-hydroxy this compound was conducted, demonstrating an efficient approach to replicate the carbon framework of this unique compound (Feng et al., 2018).

Structural Analysis and Bioactivity

Studies focused on benzannulated spiroketal natural products, including this compound, emphasize the significance of these compounds in biological research, particularly in understanding their structural and functional properties (McLeod et al., 2011). Isolation and characterization of this compound from marine-derived fungi further highlight its importance as a source of bioactive secondary metabolites in marine environments (Namikoshi et al., 2000).

Pharmacological Potential

The exploration of Paecilomyces species, related to this compound, shows promise in various pharmacological activities, including antidiabetic and antinephritic effects, highlighting the broader research potential of compounds related to this compound (Liu et al., 2017).

properties

Molecular Formula

C32H44O5

Molecular Weight

508.7 g/mol

IUPAC Name

1-[(3R,3'R,4'S)-3'-heptyl-4',7-dihydroxyspiro[1H-2-benzofuran-3,2'-3,4-dihydrochromene]-5'-yl]nonan-1-one

InChI

InChI=1S/C32H44O5/c1-3-5-7-9-11-13-19-27(33)23-16-14-21-29-30(23)31(35)26(17-12-10-8-6-4-2)32(37-29)25-18-15-20-28(34)24(25)22-36-32/h14-16,18,20-21,26,31,34-35H,3-13,17,19,22H2,1-2H3/t26-,31+,32+/m1/s1

InChI Key

CCRSXYWJZQINJL-GWTOPCPNSA-N

Isomeric SMILES

CCCCCCCCC(=O)C1=C2[C@H]([C@H]([C@]3(C4=C(CO3)C(=CC=C4)O)OC2=CC=C1)CCCCCCC)O

Canonical SMILES

CCCCCCCCC(=O)C1=C2C(C(C3(C4=C(CO3)C(=CC=C4)O)OC2=CC=C1)CCCCCCC)O

synonyms

paecilospirone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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